
Trimethoprim sulfate
Vue d'ensemble
Description
Trimethoprim is an antifolate antibiotic that inhibits bacterial dihydrofolate reductase (DHFR), a critical enzyme that catalyzes the formation of tetrahydrofolic acid (THF). This prevents the synthesis of bacterial DNA and ultimately inhibits bacterial survival . It is often used in combination with sulfamethoxazole due to their complementary and synergistic mechanisms but may be used as a monotherapy in the treatment and/or prophylaxis of urinary tract infections .
Synthesis Analysis
The synthesis of Trimethoprim involves complex chemical reactions. One study mentioned the use of CuFe2O4, which was used to decorate MWCNTs via a sol–gel combustion synthesis method, for the degradation of Trimethoprim .
Molecular Structure Analysis
Trimethoprim is a synthetic antibacterial available as 100 mg tablets for oral administration. It is a white to cream-colored, odorless, bitter compound . The chemical formula of Trimethoprim is C14H18N4O3 .
Chemical Reactions Analysis
Trimethoprim undergoes various chemical reactions. For instance, one study showed that almost 90% of Trimethoprim was degraded within 24 minutes with the addition of 0.6 mM PMS and 0.2 g L−1 CuFe2O4/MWCNTs .
Physical And Chemical Properties Analysis
Trimethoprim is a small molecule with an average weight of 290.3177 and a monoisotopic weight of 290.137890462 .
Applications De Recherche Scientifique
Degradation Studies
Trimethoprim sulfate has been used in studies investigating its degradation. For instance, a study investigated the removal efficiency of Trimethoprim (TMP) in a UV-activated persulfate system . The study used a pseudo-first-order reaction kinetic model to explain TMP degradation behavior in the UV-activated persulfate system .
Water Treatment
The compound has been used in water treatment research. In one study, the degradation rate of TMP was significantly accelerated in a UV-activated persulfate system, and sulfate radicals played a dominant role . The study also found that the degradation rate decreased in the presence of natural organic matter and chloride .
Environmental Impact Analysis
Research has been conducted to understand the environmental impact of TMP. It has been found that residues and accumulation of TMP in surface water and groundwater can have a major impact on the ecological environment .
Photocatalysis
Trimethoprim sulfate has been used in photocatalysis research. A comprehensive review highlighted the application of various TiO2-based photocatalysts for the degradation of sulfamethoxazole, trimethoprim, and ciprofloxacin .
Antibiotics Degradation
The compound has been used in research focusing on the degradation of antibiotics. For instance, a study focused on the application of TiO2-based photocatalysts for the degradation of sulfamethoxazole, trimethoprim, and ciprofloxacin .
Kinetics and Mechanisms
Studies have been conducted to understand the kinetics and mechanisms of TMP degradation. One such study determined the rate constants for TMP degradation in a UV-activated persulfate system .
Safety And Hazards
Trimethoprim may cause serious side effects. Some of the side effects include severe stomach pain, diarrhea that is watery or bloody (even if it occurs months after your last dose), high potassium level-- nausea, weakness, tingly feeling, chest pain, irregular heartbeats, loss of movement, and swelling in your tongue .
Orientations Futures
Trimethoprim is primarily used in the treatment of urinary tract infections, although it may be used against any susceptible aerobic bacterial species . The anaerobic biodegradation of Trimethoprim could be coupled with sulfate respiration, which gives new insights into the antibiotic fate in real environments and provides a new route for the bioremediation of antibiotic-contaminated environments .
Propriétés
IUPAC Name |
sulfuric acid;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H18N4O3.H2O4S/c2*1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-5(2,3)4/h2*5-7H,4H2,1-3H3,(H4,15,16,17,18);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILMMYFRNCCPLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N8O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205138 | |
| Record name | Trimethoprim sulfate [USAN:USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethoprim sulfate | |
CAS RN |
56585-33-2 | |
| Record name | Trimethoprim sulfate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056585332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethoprim sulfate [USAN:USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIMETHOPRIM SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E377MF8EQ8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2,3-Bis(2-hydroxyethoxy)propoxy]ethanol;octadecanoic acid](/img/no-structure.png)

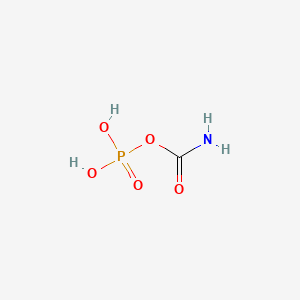

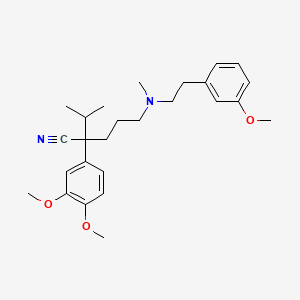
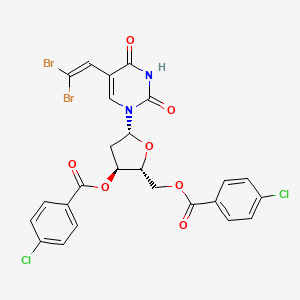


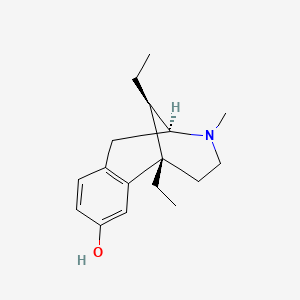
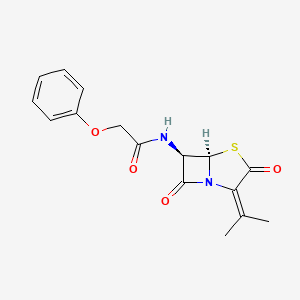
![(2r,3ar,5r,6s,7s,7ar)-5-(Hydroxymethyl)tetrahydro-3ah-[1,3,2]dioxaphospholo[4,5-B]pyran-2,6,7-Triol 2-Oxide](/img/structure/B1218593.png)
![methyl 4-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dimethyl-9-oxoimidazo[1,2-a]purin-7-yl]-3-hydroperoxy-2-(methoxycarbonylamino)butanoate](/img/structure/B1218594.png)